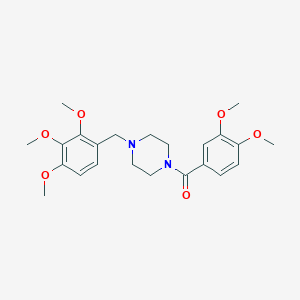![molecular formula C23H30N2O6 B444834 (3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B444834.png)
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 3,4,5-trimethoxybenzyl and 3,5-dimethoxyphenyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The 3,4,5-trimethoxybenzyl group can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.
Coupling Reactions: The final step involves coupling the 3,5-dimethoxyphenyl group to the piperazine ring using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3,4,5-Trimethoxyphenyl)-piperazine: Similar structure but lacks the 3,5-dimethoxyphenyl group.
(3,5-Dimethoxyphenyl)-piperazine: Similar structure but lacks the 3,4,5-trimethoxybenzyl group.
Uniqueness
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both the 3,4,5-trimethoxybenzyl and 3,5-dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C23H30N2O6 |
|---|---|
Peso molecular |
430.5g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-12-17(13-19(14-18)28-2)23(26)25-8-6-24(7-9-25)15-16-10-20(29-3)22(31-5)21(11-16)30-4/h10-14H,6-9,15H2,1-5H3 |
Clave InChI |
YANOOLOLMCHGCC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-(4-fluorophenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444751.png)
![(2Z)-N-acetyl-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B444752.png)

![2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B444755.png)
![Methyl 4-(4-ethylphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444757.png)
![2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B444759.png)

![Ethyl 4-(3,4-dimethylphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444766.png)
![2-(3-chlorophenyl)-3-methyl-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B444767.png)
![Propyl 2-[(2,6-difluorobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444768.png)

![1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444771.png)
![Ethyl 4-(4-isopropylphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444774.png)
![Ethyl 2-[(2,6-difluorobenzoyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444775.png)
